molecular formula C6H3BrF3N3 B2500445 4-Bromo-2-methyl-5-(trifluoromethyl)pyrazole-3-carbonitrile CAS No. 1542913-60-9

4-Bromo-2-methyl-5-(trifluoromethyl)pyrazole-3-carbonitrile

Cat. No.: B2500445
CAS No.: 1542913-60-9
M. Wt: 254.01
InChI Key: XIJBHHPLTQKRLX-UHFFFAOYSA-N
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Description

4-Bromo-2-methyl-5-(trifluoromethyl)pyrazole-3-carbonitrile is a heterocyclic organic compound It features a pyrazole ring substituted with bromine, methyl, trifluoromethyl, and carbonitrile groups

Scientific Research Applications

4-Bromo-2-methyl-5-(trifluoromethyl)pyrazole-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial products.

Preparation Methods

The synthesis of 4-Bromo-2-methyl-5-(trifluoromethyl)pyrazole-3-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-bromo-2-methyl-5-(trifluoromethyl)pyrazole with cyanogen bromide under controlled conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific solvents, catalysts, and temperature control .

Chemical Reactions Analysis

4-Bromo-2-methyl-5-(trifluoromethyl)pyrazole-3-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.

    Coupling Reactions: It can participate in coupling reactions, forming more complex molecules.

Common reagents used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar compounds to 4-Bromo-2-methyl-5-(trifluoromethyl)pyrazole-3-carbonitrile include:

    4-Bromo-2-methyl-5-(trifluoromethyl)pyrazole: Lacks the carbonitrile group, affecting its reactivity and applications.

    2-Methyl-5-(trifluoromethyl)pyrazole-3-carbonitrile: Lacks the bromine atom, altering its chemical properties.

    4-Bromo-5-(trifluoromethyl)pyrazole-3-carbonitrile: Lacks the methyl group, impacting its biological activity.

The presence of all these substituents in this compound makes it unique and versatile for various applications .

Properties

IUPAC Name

4-bromo-2-methyl-5-(trifluoromethyl)pyrazole-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF3N3/c1-13-3(2-11)4(7)5(12-13)6(8,9)10/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIJBHHPLTQKRLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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